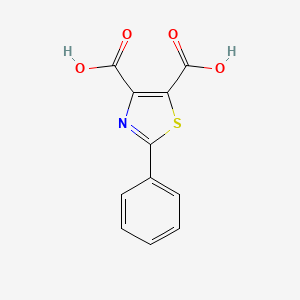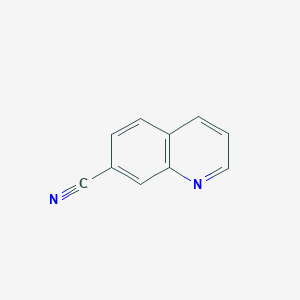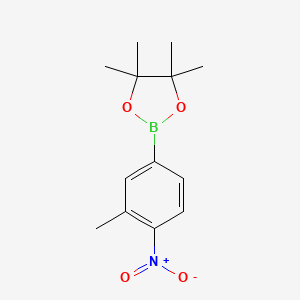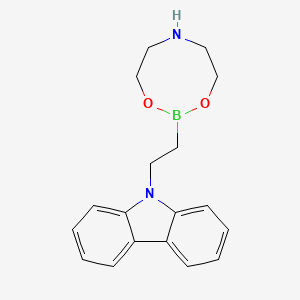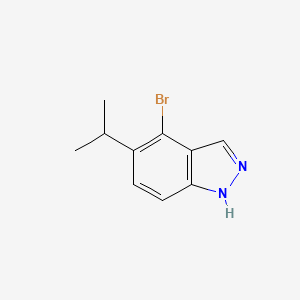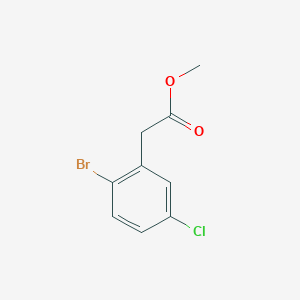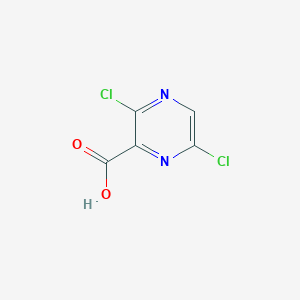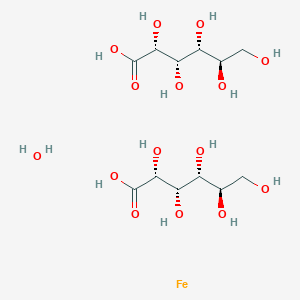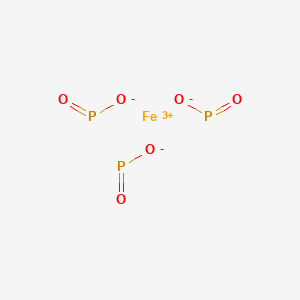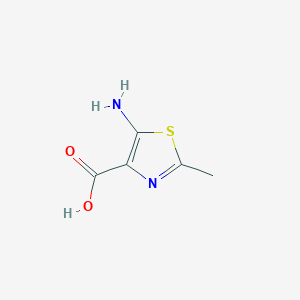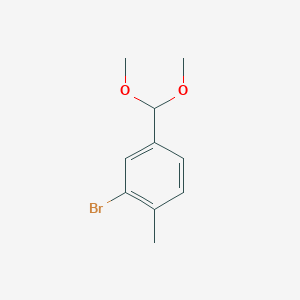
3-Bromo-4-methylbenzaldehyde dimethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methylbenzaldehyde dimethyl acetal is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a dimethoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylbenzaldehyde dimethyl acetal typically involves the bromination of 3,4-dimethoxytoluene. The process can be carried out in a nonpolar solvent, where bromine is generated in situ by the redox reaction of a bromate and a bromide under the influence of sulfuric acid. The bromine then undergoes electrophilic aromatic substitution with 3,4-dimethoxytoluene, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods
For industrial production, a one-pot method is often employed due to its efficiency and cost-effectiveness. This method involves the use of cheap and readily available raw materials, and the reaction is carried out under simple and safe conditions. The yield of the desired product can be significantly improved, making this method suitable for large-scale production .
化学反应分析
Types of Reactions
3-Bromo-4-methylbenzaldehyde dimethyl acetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation can yield quinones.
科学研究应用
3-Bromo-4-methylbenzaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 3-Bromo-4-methylbenzaldehyde dimethyl acetal involves its interaction with various molecular targets. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The specific pathways and targets depend on the type of reaction and the conditions used.
相似化合物的比较
Similar Compounds
- 2-bromo-4,5-dimethoxybenzyl alcohol
- 2-bromo-4-chlorobenzaldehyde
- 2-bromo-4-methylacetanilide
Uniqueness
3-Bromo-4-methylbenzaldehyde dimethyl acetal is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic applications and research studies.
属性
CAS 编号 |
655237-91-5 |
|---|---|
分子式 |
C10H13BrO2 |
分子量 |
245.11 g/mol |
IUPAC 名称 |
2-bromo-4-(dimethoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-6,10H,1-3H3 |
InChI 键 |
SRYLWNKDCGYMTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(OC)OC)Br |
规范 SMILES |
CC1=C(C=C(C=C1)C(OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




